molecular formula C17H16FNO2 B1381219 BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE CAS No. 1820648-90-5

BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE

Cat. No.: B1381219
CAS No.: 1820648-90-5
M. Wt: 285.31 g/mol
InChI Key: XGQRLGCMNPVAQI-UHFFFAOYSA-N
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Description

BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE is a chemical compound with the molecular formula C17H16FNO2 and a molecular weight of 285.31 g/mol.

Preparation Methods

The synthesis of BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a metal catalyst.

    Carbamate Formation: The final step involves the reaction of the cyclopropylamine derivative with benzyl chloroformate to form the desired carbamate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

BENZYL N-[1-(2-FLUOROPHENYL)CYCLOPROPYL]CARBAMATE can be compared with similar compounds such as:

    Benzyl (1-phenyl)carbamate: Lacks the fluorine atom and cyclopropyl ring, resulting in different chemical and biological properties.

    Benzyl (1-(2-chlorophenyl)cyclopropyl)carbamate: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    Benzyl (1-(2-fluorophenyl)cyclopropyl)urea: Similar structure but with a urea functional group instead of carbamate, leading to different applications and mechanisms of action.

Properties

IUPAC Name

benzyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c18-15-9-5-4-8-14(15)17(10-11-17)19-16(20)21-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQRLGCMNPVAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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